2-Amino-6-isoamylpyridine
Description
2-Amino-6-isoamylpyridine is a pyridine derivative featuring an amino group (-NH₂) at the 2-position and an isoamyl (branched C₅H₁₁) substituent at the 6-position. Pyridine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles. The isoamyl group, a branched alkyl chain, likely enhances lipophilicity and steric bulk compared to smaller substituents like methyl or functional groups like nitro or benzyl .
Properties
CAS No. |
72914-20-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
6-(3-methylbutyl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)6-7-9-4-3-5-10(11)12-9/h3-5,8H,6-7H2,1-2H3,(H2,11,12) |
InChI Key |
HBJAYLQPHMGMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-Amino-6-isoamylpyridine with its analogs:
Key Observations :
- Steric Effects : Branched isoamyl introduces greater steric hindrance than linear substituents, possibly affecting reaction kinetics or binding to biological targets .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-Amino-5-nitro-6-methylpyridine) decrease electron density on the pyridine ring, altering reactivity and stability .
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